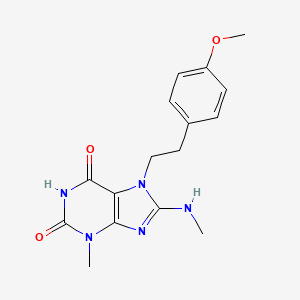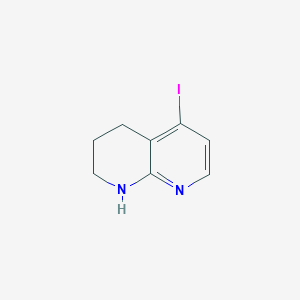
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine
Overview
Description
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the CAS number 945600-06-6 . It is a solid powder at ambient temperature .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been a topic of interest in recent years . Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular weight of 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is 260.08 . The InChI code is 1S/C8H9IN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures, which have wide application in medicinal chemistry and chemical biology . A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .Physical And Chemical Properties Analysis
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a solid powder at ambient temperature .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of tetrahydro- and decahydro-1,8-naphthyridines, which include 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been studied extensively. A notable method involves the reduction of naphthyridines with sodium and ethanol, with the structures of tetrahydronaphthyridines confirmed using spectroscopic techniques (Armarego, 1967).
Catalytic Applications
- 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a key component in asymmetric hydrogenation processes. Research has demonstrated the efficiency of cationic ruthenium complexes in the asymmetric hydrogenation of 1,8-naphthyridines to produce these compounds with high yield and enantioselectivity (Lautens et al., 2016).
Chemical Modification and Functionalization
- Studies have shown the potential for regioselective metalations and functionalizations of the 1,5-naphthyridine scaffold, including 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine. This allows for the introduction of multiple substituents, enhancing its utility in various chemical applications (Balkenhohl et al., 2017).
Development of Chiral Heterocyclic Building Blocks
- The compound has been utilized in the development of chiral 1,5-diaza-cis-decalins through asymmetric hydrogenation. This application is significant for creating optically pure compounds used as ligands in asymmetric synthesis (Zhang et al., 2015).
Applications in Anion Recognition and Sensing
- Derivatives of 1,8-naphthyridine, including the tetrahydro variant, have been synthesized for anion recognition applications. Specific derivatives have shown effective sensing capabilities for fluoride ions, suggesting potential applications in analytical chemistry (Chahal et al., 2018).
Safety and Hazards
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines, including 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis process and exploring the potential applications of these compounds.
properties
IUPAC Name |
5-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWNEQCEIHUEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2NC1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2600398.png)
![methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B2600400.png)

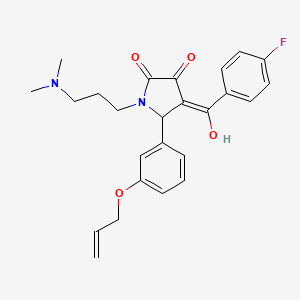
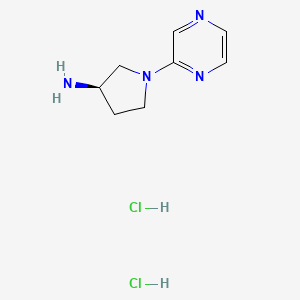
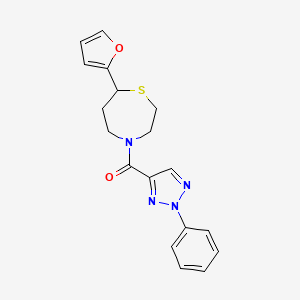
![N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2600406.png)
![N1-isobutyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2600409.png)

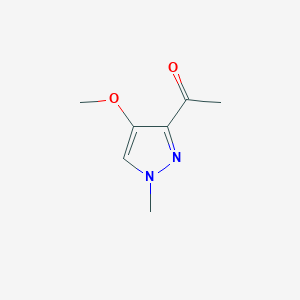
![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/no-structure.png)
![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)
